molecular formula C9H10F3NO B14076381 3-Methoxy-6-methyl-2-(trifluoromethyl)aniline

3-Methoxy-6-methyl-2-(trifluoromethyl)aniline

Cat. No.: B14076381
M. Wt: 205.18 g/mol
InChI Key: LLRAVEZUEXUGOF-UHFFFAOYSA-N
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Description

3-Methoxy-6-methyl-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-methyl-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For example, the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions for 24 hours, followed by basification with sodium hydroxide and extraction with ether, yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and amination, depending on the specific requirements and available starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-methyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

3-Methoxy-6-methyl-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-methyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(trifluoromethyl)aniline: This compound is similar in structure but lacks the methoxy group.

    3-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group but lacks both the methoxy and methyl groups.

Uniqueness

3-Methoxy-6-methyl-2-(trifluoromethyl)aniline is unique due to the presence of all three functional groups (methoxy, methyl, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-methoxy-6-methyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NO/c1-5-3-4-6(14-2)7(8(5)13)9(10,11)12/h3-4H,13H2,1-2H3

InChI Key

LLRAVEZUEXUGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(F)(F)F)N

Origin of Product

United States

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